molecular formula C20H22ClNO2 B254672 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline

4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline

Cat. No. B254672
M. Wt: 343.8 g/mol
InChI Key: ZELKVBCDHILATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, also known as FC-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is not fully understood. However, studies have shown that it interacts with various cellular targets, including the sigma-1 receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has been found to modulate the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is its synthetic nature, which allows for consistent production and purity. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline also has a relatively low toxicity profile, making it suitable for use in various lab experiments. However, one limitation is the limited availability of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also shown potential in treating viral infections, and further research in this area could lead to the development of new antiviral drugs. Additionally, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline could be studied for its potential use in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been found to interact with various cellular targets, leading to its observed effects. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has several advantages and limitations for use in lab experiments, and there are several future directions for research in this area.

Synthesis Methods

4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and chloroacetyl chloride. The final step involves the reaction of the intermediate product with furfural to yield 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline.

Scientific Research Applications

4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease.

properties

Product Name

4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C20H22ClNO2/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2

InChI Key

ZELKVBCDHILATF-UHFFFAOYSA-N

SMILES

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

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